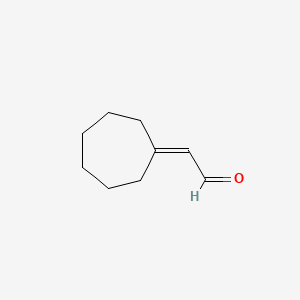![molecular formula C9H18N2O4 B14439966 Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate CAS No. 79448-19-4](/img/structure/B14439966.png)
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate: is a chemical compound with the molecular formula C9H18N2O4 . It contains a total of 33 atoms, including 18 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound features several functional groups, such as an ester, an N-nitroso group, a hydroxyl group, and a secondary alcohol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate can be achieved through various methods. One common approach involves the nitration of alkanes at high temperatures in the vapor phase . Another method includes the direct substitution of hydrocarbons with nitric acid or displacement reactions with nitrite ions . Additionally, the oxidation of primary amines can also yield nitro compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitroso derivatives.
科学的研究の応用
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
類似化合物との比較
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 3-[(4-hydroxybutyl)(nitroso)amino]propanoate
Comparison: Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate is unique due to its specific functional groups and molecular structure. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
79448-19-4 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC名 |
methyl 3-[4-hydroxypentyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C9H18N2O4/c1-8(12)4-3-6-11(10-14)7-5-9(13)15-2/h8,12H,3-7H2,1-2H3 |
InChIキー |
KKWKCRFZMOHGEZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN(CCC(=O)OC)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)


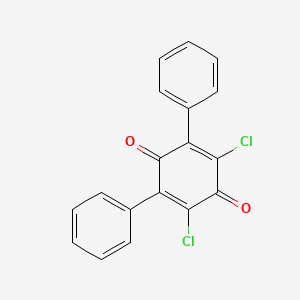
![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
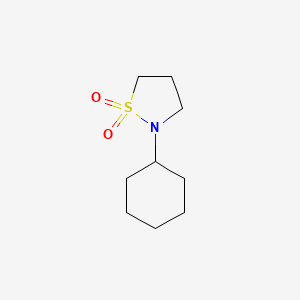
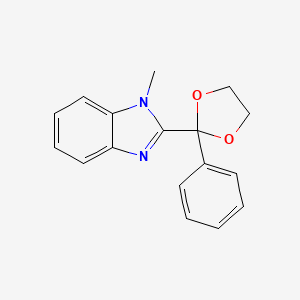
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
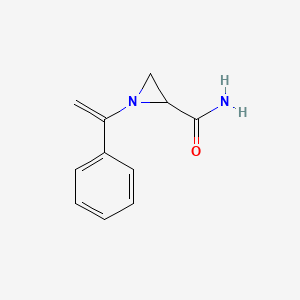
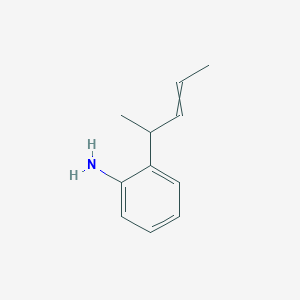

![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
